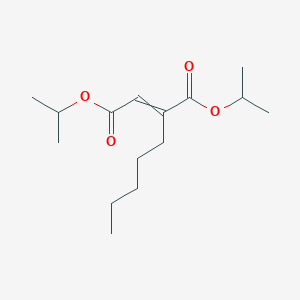![molecular formula C12H15FN2O B14241859 (3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one CAS No. 479677-40-2](/img/structure/B14241859.png)
(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate 1,2-diamine with a 1,2-dicarbonyl compound, followed by fluorination and alkylation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinoxalines.
Applications De Recherche Scientifique
(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and butan-2-yl group play crucial roles in binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, lacking the butan-2-yl and fluorine substituents.
6-Fluoroquinoxaline: Similar structure but without the butan-2-yl group.
3-Butylquinoxaline: Contains the butan-2-yl group but lacks the fluorine atom.
Uniqueness
(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one is unique due to the combination of the butan-2-yl group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in drug development and material science.
Propriétés
Numéro CAS |
479677-40-2 |
|---|---|
Formule moléculaire |
C12H15FN2O |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H15FN2O/c1-3-7(2)11-12(16)15-9-5-4-8(13)6-10(9)14-11/h4-7,11,14H,3H2,1-2H3,(H,15,16)/t7-,11-/m0/s1 |
Clé InChI |
VPMSDDDEHHOXTH-CPCISQLKSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)NC2=C(N1)C=C(C=C2)F |
SMILES canonique |
CCC(C)C1C(=O)NC2=C(N1)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


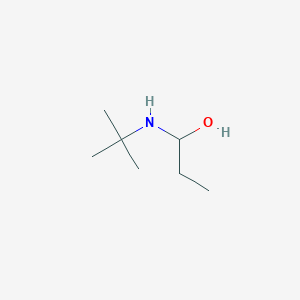
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
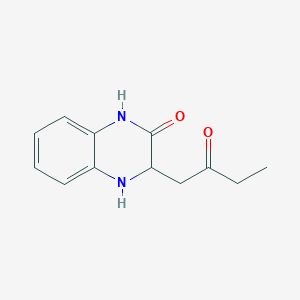
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
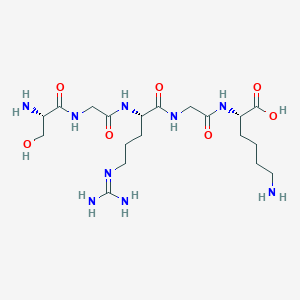

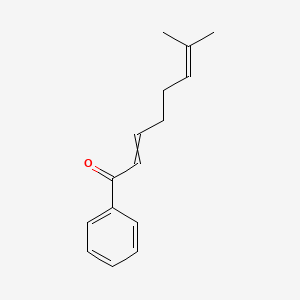
![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
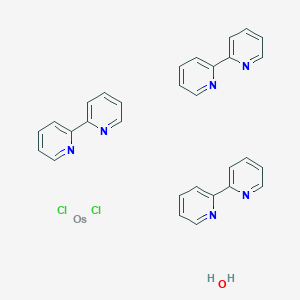
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
